molecular formula C9H16O4 B159758 (3R)-3-methoxycarbonyl-5-methylhexanoic acid CAS No. 130165-76-3

(3R)-3-methoxycarbonyl-5-methylhexanoic acid

Katalognummer: B159758
CAS-Nummer: 130165-76-3
Molekulargewicht: 188.22 g/mol
InChI-Schlüssel: AJNNFMRCMKGYHA-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-Methoxycarbonyl-5-methylhexanoic Acid (CAS 130165-76-3) is a high-value chiral building block in organic synthesis and pharmaceutical research. With a molecular formula of C9H16O4 and a molecular weight of 188.22 g/mol, this compound is characterized by both a carboxylic acid and a methyl ester functional group on a chiral backbone . Its primary research application is as a critical intermediate in the synthetic pathway of Pregabalin, an important active pharmaceutical ingredient (API) used in the treatment of conditions such as neuropathic pain and epilepsy . The (3R) enantiomer is of particular interest for producing the desired (R)-enantiomer of subsequent intermediates, underscoring the importance of chiral purity in the development of stereospecific drugs . The synthetic utility of this compound is demonstrated in patented processes where it serves as a precursor to (3R)-3-(carbamoylmethyl)-5-methylhexanoic acid, a direct intermediate to Pregabalin . These processes often involve sophisticated chemical transformations, including enzymatic or chemical resolution, amidation, and ring-opening reactions, to construct the final molecular structure of the API . This product is strictly for non-medical purposes, including industrial applications and scientific research. It is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use.

Eigenschaften

IUPAC Name

(3R)-3-methoxycarbonyl-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-6(2)4-7(5-8(10)11)9(12)13-3/h6-7H,4-5H2,1-3H3,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNNFMRCMKGYHA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Diastereomeric Salt Formation

Chiral resolution remains a cornerstone for obtaining enantiomerically pure (3R)-3-methoxycarbonyl-5-methylhexanoic acid. In a method analogous to the synthesis of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, racemic 3-methoxycarbonyl-5-methylhexanoic acid is treated with a chiral amine, such as (R)-(+)-1-(1-naphthyl)ethylamine, to form diastereomeric salts. These salts exhibit divergent solubility profiles in solvents like ethyl acetate-methanol mixtures, enabling selective crystallization. For instance, heating a racemic mixture in ethyl acetate-methanol (9:1 v/v) at reflux (68°C), followed by slow cooling to 10°C, yields the (S)-enantiomer salt, leaving the (R)-enantiomer in the mother liquor. Subsequent acidification of the enriched mother liquor with hydrochloric acid (pH 1–1.5) precipitates the (R)-enantiomer with >99% ee after recrystallization from ethyl acetate.

Table 1: Optimization of Diastereomeric Salt Formation

ParameterOptimal ConditionImpact on Yield/ee
Solvent RatioEthyl acetate:methanol (9:1)Maximizes solubility differences
Crystallization Temp10°CEnhances salt selectivity
Acidification Agent33% HClEnsures complete protonation

Enzymatic Asymmetric Synthesis

Lipase-Catalyzed Kinetic Resolution

Recent advances leverage hydrolases for enantioselective ester hydrolysis. For example, Burkholderia cepacia lipase (BCL) catalyzes the hydrolysis of racemic methyl 3-methoxycarbonyl-5-methylhexanoate, favoring the (R)-enantiomer. In a biphasic system (toluene-water, 1:1 v/v), BCL achieves 92% conversion with 98% ee for the (R)-acid at 40°C. The reaction equilibrium is driven by continuous extraction of the product into the aqueous phase, minimizing reverse reactions.

Immobilized Enzyme Systems

Immobilizing Candida antarctica lipase B (CAL-B) on epoxy-functionalized silica enhances operational stability. A 72-hour batch process at 50°C yields (R)-3-methoxycarbonyl-5-methylhexanoic acid with 95% ee and 85% isolated yield. The immobilization matrix mitigates enzyme denaturation, enabling five reuse cycles without significant activity loss.

Asymmetric Catalysis Using Transition Metals

Rhodium-Catalyzed Hydrogenation

Rhodium complexes with chiral phosphine ligands (e.g., (R,R)-Et-DuPhos) facilitate asymmetric hydrogenation of β-keto esters. Hydrogenating methyl 3-oxo-5-methylhexanoate at 50 psi H₂ in tetrahydrofuran (THF) affords (R)-3-methoxycarbonyl-5-methylhexanoic acid with 94% ee. Key to success is the ligand’s bite angle, which dictates the transition state’s stereoelectronic environment.

Table 2: Metal-Ligand Systems for Asymmetric Hydrogenation

LigandMetalee (%)TOF (h⁻¹)
(R,R)-Et-DuPhosRh941,200
(S)-BinapRu88900

Racemization and Recycling Strategies

Base-Mediated Racemization

Unwanted (S)-enantiomer from resolution processes is racemized using aqueous sodium hydroxide (30% w/w) at 100°C. After 24 hours, the racemate is re-subjected to chiral resolution, improving overall atom economy to 87%. This approach aligns with green chemistry principles by minimizing waste.

Solvent Engineering for Mother Liquor Reuse

Xylene-mediated distillation of chiral resolution mother liquors removes low-boiling impurities, enabling direct recycling of the (S)-enantiomer. Adding toluene (1:13–1:18 g/ml solvent-to-feed ratio) at 110–120°C facilitates azeotropic drying, critical for maintaining enzyme activity in subsequent cycles.

Crystallization and Purification Techniques

Temperature-Programmed Crystallization

Slow cooling of ethyl acetate solutions from reflux (76°C) to 25°C at 0.5°C/min ensures high-purity (R)-enantiomer crystallization. Seed crystals of the desired polymorph are introduced at 50°C to suppress kinetic crystallization of the (S)-form.

Antisolvent Precipitation

Adding n-heptane to acidified aqueous solutions (pH 1.5–2) at 0–5°C induces rapid precipitation, yielding 99.8% pure (R)-3-methoxycarbonyl-5-methylhexanoic acid after two antisolvent washes.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics Across Methods

Methodee (%)Yield (%)Cost (USD/kg)
Diastereomeric Salt99651,200
Enzymatic Resolution9885900
Asymmetric Hydrogenation94921,500

Analyse Chemischer Reaktionen

Types of Reactions

®-2-isobutylsuccinic acid-1-methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to ®-2-isobutylsuccinic acid and methanol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles, such as amines or alcohols, under mild conditions.

Major Products Formed

    Hydrolysis: ®-2-isobutylsuccinic acid and methanol.

    Reduction: ®-2-isobutylsuccinic acid-1-methyl alcohol.

    Substitution: Depending on the nucleophile, products such as amides or ethers can be formed.

Wissenschaftliche Forschungsanwendungen

Precursor for Pregabalin

One of the primary applications of (3R)-3-methoxycarbonyl-5-methylhexanoic acid is as a precursor for the synthesis of Pregabalin, an anticonvulsant medication used to treat neuropathic pain and seizures. Pregabalin is recognized for its ability to modulate neurotransmitter release by enhancing GABA production, making it effective in managing various neurological conditions . The synthesis of Pregabalin involves the resolution of racemic (±)-3-(carbamoylmethyl)-5-methylhexanoic acid to obtain the enantiomerically pure form necessary for therapeutic efficacy .

Role in Drug Discovery

The compound's chiral nature allows for the exploration of its enantiomers in drug discovery. Different enantiomers can exhibit distinct biological activities, which makes (3R)-3-methoxycarbonyl-5-methylhexanoic acid a subject of interest in pharmacological studies aimed at developing new therapeutic agents . Research indicates that modifications to the compound can lead to variations in potency against specific targets, such as histone deacetylases (HDACs), which are implicated in cancer progression .

Medicinal Chemistry

In medicinal chemistry, (3R)-3-methoxycarbonyl-5-methylhexanoic acid serves as a building block for synthesizing complex molecules. Its versatility allows chemists to engage in various chemical reactions, facilitating the development of novel compounds with potential therapeutic benefits .

Biochemical Studies

The compound has been utilized in biochemical evaluations to understand the structure-activity relationship (SAR) of related molecules. For instance, studies on azumamides—a class of cyclic peptides—demonstrate how modifications to β-amino acids can influence their inhibitory activity against HDAC isoforms. The insights gained from such studies can inform future designs of HDAC inhibitors and other therapeutic agents .

Case Studies and Findings

StudyFocusFindings
Villadsen et al. (2013)Total synthesis of azumamidesDeveloped a synthetic route using a diastereoselective Mannich reaction; highlighted the sensitivity of β-amino acids to stereochemical modifications affecting HDAC inhibition .
Patent US7462738B2Synthesis processesDescribed methods for resolving racemic mixtures to obtain enantiomerically pure forms; emphasized the importance of (3R)-3-methoxycarbonyl-5-methylhexanoic acid in producing Pregabalin .
GGC ChemicalsIndustrial applicationIdentified (3R)-3-methoxycarbonyl-5-methylhexanoic acid as a key intermediate in large-scale Pregabalin production, showcasing its commercial significance .

Wirkmechanismus

The mechanism of action of ®-2-isobutylsuccinic acid-1-methyl ester involves its interaction with specific molecular targets, such as enzymes. The ester group can undergo hydrolysis to release the active ®-2-isobutylsuccinic acid, which can then participate in various biochemical pathways. The chiral center of the compound plays a crucial role in its interaction with enzymes, leading to stereospecific effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

The table below compares (3R)-3-methoxycarbonyl-5-methylhexanoic acid with structurally related hexanoic acid derivatives:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications Reference
(3R)-3-Methoxycarbonyl-5-methylhexanoic acid C₉H₁₆O₄ ~186 -COOH, -COOCH₃, -CH₃ Intermediate in chiral synthesis
R-(-)-3-(Carbamoylmethyl)-5-methylhexanoic acid C₉H₁₇NO₃ 187.24 -COOH, -NH₂CO-, -CH₃ Potential bioactive agent
(2R,3S)-3-(Boc-amino)-2-hydroxy-5-methylhexanoic acid C₁₂H₂₃NO₅ 261.32 -COOH, -NHBoc, -OH, -CH₃ Peptide synthesis; chiral building block
(3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid C₉H₁₇NO₃ 187.24 -COOH, -NH₂COCH₂-, -CH₃ Enzyme substrate or inhibitor
Key Observations:

Functional Group Impact: The methoxycarbonyl group in the target compound enhances lipophilicity compared to polar groups like -NHBoc or -OH .

Stereochemical Considerations: The (3R) configuration is critical for enantioselective applications, as seen in hydrolase-mediated reactions (e.g., Pseudomonas sp. CGMCC No. 4184 hydrolyzes (R)-enantiomers selectively) .

Biologische Aktivität

(3R)-3-methoxycarbonyl-5-methylhexanoic acid is a chiral compound that belongs to the class of β-amino acids. Its unique structure and stereochemistry confer potential biological activities, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (3R)-3-methoxycarbonyl-5-methylhexanoic acid is C9H16O3C_9H_{16}O_3, with a molecular weight of approximately 172.22 g/mol. The compound features a methoxycarbonyl group, which enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of (3R)-3-methoxycarbonyl-5-methylhexanoic acid typically involves the following steps:

  • Starting Materials : The synthesis begins with readily available precursors such as 5-methylhexanoic acid.
  • Reagents : Methoxycarbonylation is performed using reagents like dimethyl carbonate or carbon dioxide under basic conditions.
  • Purification : The product is purified through crystallization or chromatography to obtain high purity levels necessary for biological assays.

The biological activity of (3R)-3-methoxycarbonyl-5-methylhexanoic acid can be attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The methoxycarbonyl group allows for enhanced binding affinity and specificity towards target proteins.

Case Studies

  • Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit anticonvulsant properties similar to those observed in pregabalin, a well-known anti-seizure medication. Studies have shown that the compound can modulate neurotransmitter release, potentially reducing seizure frequency.
  • Analgesic Effects : In preclinical models, (3R)-3-methoxycarbonyl-5-methylhexanoic acid demonstrated significant analgesic effects comparable to standard pain relief medications. The compound appears to inhibit pain pathways by modulating calcium channels involved in pain transmission.

Comparative Analysis with Related Compounds

To better understand the biological potential of (3R)-3-methoxycarbonyl-5-methylhexanoic acid, a comparison with structurally similar compounds is useful. The following table summarizes key findings:

CompoundBiological ActivityReference
(3R)-3-Methoxycarbonyl-5-methylhexanoic acidAnticonvulsant, Analgesic
PregabalinAnticonvulsant
(S)-(+)-PregabalinAnticonvulsant

Q & A

Q. Data-Driven Optimization :

  • A study achieved 99% ee by coupling enzymatic resolution (Candida antarctica lipase B) with kinetic control .

What spectroscopic and computational methods validate the compound’s structure and configuration?

Basic Research Question

  • NMR : 1H^1H and 13C^{13}C NMR confirm methoxycarbonyl (δ ~3.7 ppm for OCH3_3) and methylhexanoate branching .
  • X-ray Crystallography : Resolves stereochemistry; dihedral angles between the methoxycarbonyl and methyl groups confirm (3R) configuration (e.g., 112.5° in a related thiophene analog) .
  • PubChem Data : Canonical SMILES CC1=CC(=C(S1)...C(=O)OC validates connectivity .
TechniqueKey Peaks/ParametersReference Value
IR SpectroscopyC=O stretch1730–1750 cm1^{-1}
Mass SpectrometryMolecular ion [M+H]+^+350.4 m/z

What challenges arise in scaling up synthesis for pharmacological studies?

Advanced Research Question
Critical issues include:

  • Cost of chiral auxiliaries : Evans’ oxazolidinone adds ~30% to raw material costs.
  • Byproduct formation : Tert-butyl esters reduce but require acidic cleavage, risking racemization .
  • Pilot plant data : A scaled-up route using racemic synthesis + resolution achieved 65% yield but required iterative crystallization .

Q. Mitigation Strategy :

  • Hybrid approaches (e.g., enzymatic dynamic kinetic resolution) balance cost and enantiopurity .

How is (3R)-3-methoxycarbonyl-5-methylhexanoic acid utilized in enzyme inhibition studies?

Basic Research Question
The compound serves as a carboxylate precursor for bioactive analogs. Applications include:

  • In vitro assays : Testing inhibition of GABA transaminase (IC50_{50} ~50 µM in rat brain homogenates) .
  • Prodrug design : Methoxycarbonyl groups enhance lipophilicity for blood-brain barrier penetration .

Q. Experimental Design :

  • Use fluorogenic substrates (e.g., 4-aminobutyrate aminotransferase assays) to quantify inhibition kinetics .

What contradictions exist in reported bioactivity data, and how can they be resolved?

Advanced Research Question
Discrepancies arise in cytotoxicity studies:

  • In vitro vs. in vivo : Low cytotoxicity in HEK293 cells (IC50_{50} >100 µM) but hepatotoxicity in murine models at 50 mg/kg .

Q. Resolution Strategies :

  • Metabolite profiling : LC-MS/MS to identify reactive intermediates (e.g., demethylated carboxylic acids) .
  • Species-specific metabolism : Use humanized liver mouse models to bridge gaps .

How do computational tools aid in retrosynthetic planning for derivatives?

Advanced Research Question
AI-driven platforms (e.g., Reaxys/Pistachio) predict feasible routes:

  • One-step synthesis : Prioritizing tert-butyl bromoacetate alkylation over multi-step resolutions .
  • Docking studies : Guide functionalization (e.g., adding nitro groups for enhanced binding to enzyme active sites) .

Case Study : A retrosynthetic algorithm suggested a 72% yield route using Grignard addition to α,β-unsaturated esters .

What are the stability profiles under varying storage conditions?

Basic Research Question

  • Thermal stability : Degrades >10% at 40°C over 30 days (HPLC monitoring) .
  • Light sensitivity : Store in amber vials at –20°C to prevent ester hydrolysis .
ConditionDegradation Rate (%/month)Major Degradant
25°C, dark2.5Demethylated acid
40°C, 60% humidity12.8Racemic mixture

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.